molecular formula C19H32N8O5 B607805 5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine

5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine

Cat. No.: B607805
M. Wt: 452.5 g/mol
InChI Key: FYXRZDCUJHGULY-URQYDQELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2807 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of GSK2807 is synthesized through a series of condensation and cyclization reactions. This often involves the use of reagents such as trifluoroacetic acid and various amines under controlled temperature and pH conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, methylation, and other modifications using reagents like methyl iodide and sodium hydride.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of GSK2807 follows similar synthetic routes but is scaled up to accommodate larger batch sizes. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

GSK2807 undergoes several types of chemical reactions, including:

    Oxidation: GSK2807 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within GSK2807, potentially altering its activity.

    Substitution: GSK2807 can participate in substitution reactions, where functional groups are replaced by others, affecting its binding affinity and selectivity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of GSK2807.

Scientific Research Applications

GSK2807 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of SMYD3 and its role in methylation processes.

    Biology: Employed in cellular and molecular biology to investigate the effects of SMYD3 inhibition on gene expression and protein function.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in cancers where SMYD3 is overexpressed.

    Industry: Utilized in the development of new epigenetic drugs and as a reference compound in drug discovery and development.

Mechanism of Action

GSK2807 exerts its effects by competitively inhibiting the binding of S-adenosylmethionine (SAM) to the enzyme SMYD3. This inhibition prevents the methylation of target proteins, which is a critical process in gene regulation and expression. The high-resolution crystal structure of SMYD3 bound to GSK2807 reveals that the compound bridges the SAM-binding pocket and the substrate lysine tunnel, effectively blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    GSK343: Another SMYD3 inhibitor with a different binding profile.

    BAY-598: A selective inhibitor of SMYD2, closely related to SMYD3.

    EPZ031686: An inhibitor targeting the enzyme EZH2, involved in histone methylation.

Uniqueness of GSK2807

GSK2807 is unique due to its high selectivity and potency for SMYD3 compared to other similar compounds. It exhibits a 24-fold selectivity for SMYD3 over the closely related enzyme SMYD2, making it a valuable tool for studying the specific functions of SMYD3 in various biological processes .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C19H32N8O5

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid

InChI

InChI=1S/C19H32N8O5/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1

InChI Key

FYXRZDCUJHGULY-URQYDQELSA-N

SMILES

O=C(O)[C@@H](N)CCN(C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)CCCN(C)C

Isomeric SMILES

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-2807;  GSK2807;  GSK 2807

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine
Reactant of Route 2
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine
Reactant of Route 3
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine
Reactant of Route 4
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine
Reactant of Route 5
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine
Reactant of Route 6
Reactant of Route 6
5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine

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